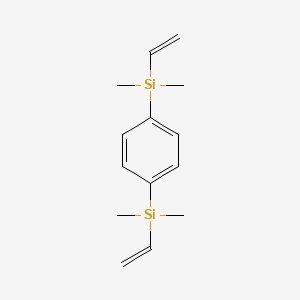

1,4-Bis(vinyldimethylsilyl)benzene

Übersicht

Beschreibung

1,4-Bis(vinyldimethylsilyl)benzene is a chemical intermediate . It is a crucial compound utilized in the biomedical industry and is commonly employed in the synthesis of various drugs targeting specific diseases .

Synthesis Analysis

The synthesis of this compound involves a reaction that takes about 5 hours to complete. The reaction is completed by keeping at 100-110°C for 2 hours. After the reaction, the system is cooled to 5-15°C. Then, 280 mL of water is added from the constant pressure funnel. After stirring for 1 hour and standing for 1 hour, the lower brine phase is separated. The upper organic phase is taken as the crude 1,4-bis(dimethylsilyl)benzene .Molecular Structure Analysis

The molecular formula of this compound is C14H22Si2 . The molecular weight is 246.50 .Physical and Chemical Properties Analysis

This compound is a liquid substance . It has a density of 0.9123 g/cm^3 at 20°C . Its boiling point is 95°C at 1 Torr . The refractive index at 20°C is 1.5120 .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Characterization

Stereo- and Regioselective Polymer Synthesis : 1,4-Bis(vinyldimethylsilyl)benzene (A) is utilized in the ruthenium-catalyzed cross-coupling polycondensation process for the efficient synthesis of phenylene-silylene-vinylene polymers (Majchrzak et al., 2000).

Copolymerization with Oligosiloxane : This compound has been successfully copolymerized with various oligosiloxanes, including 1,9-dihydridodecamethylpentasiloxane, resulting in copolymers exhibiting thermoplastic elastomer properties and fluorescence characteristics (Gaedda & Weber, 2006).

Molecular and Electronic Properties

Adjustment of Molecular Conformations and Emission : The side chains of 1,4-bis[2,2-bis(4-alkoxyphenyl)vinyl]benzene molecules can be modified to adjust their molecular packing, which subsequently modulates their solid-state emission properties (An et al., 2010).

Synthesis of Fluorescent Polysiloxanes : The copolycondensation of derivatives of this compound with dichlorosilanes results in fluorescent polysiloxanes, which are useful in various applications due to their unique properties (Buotevin & Youssef, 1989).

Synthesis of New Compounds and Materials

Formation of Vinyl Derivatives : this compound undergoes reactions with aromatic aldehydes, leading to the formation of (1-vinylallyl)benzene type compounds. These reactions involve electrophilic substitution and group migration processes (Ding et al., 2006).

Synthesis of Cross-Conjugated Polymers : Utilizing ruthenium catalysis, this compound can be transformed into various hyperbranched materials and linear polymers with unique properties (Londergan et al., 1998).

Luminescent and Electronic Properties

Paramagnetic and Luminescent Polymers : Polymers synthesized from 1,4-bis[2-(N-vinyl)pyrrolyl]benzene demonstrate unique paramagnetic and luminescent properties, making them suitable for specialized applications (Trofimov et al., 2010).

Impact on Molecular Packing and Optical Properties : Variations in the substitution position of bis[2-(9-anthracenyl)vinyl]benzene derivatives lead to different crystal packing and optical properties, significantly influencing their photophysical behavior (Li et al., 2012).

Chemical Reactions and Synthesis

Reaction with Alkyl Halides : this compound participates in reactions with alkyl halides, leading to the formation of vinyl compounds and other derivatives (Fleming et al., 2005).

Fluorescence Quenching Studies : The compound is involved in fluorescence quenching studies with chloromethanes, providing insights into electron-transfer mechanisms and the formation of radical cations (Petrushenko et al., 2007).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that this compound is utilized in the biomedical industry , suggesting that it may interact with various biological targets.

Mode of Action

It is known that this compound plays a significant role in the development of medications for the treatment of diverse ailments , indicating that it may interact with its targets in a way that modulates their function.

Biochemical Pathways

Given its use in the synthesis of various drugs , it may be involved in a variety of biochemical pathways.

Result of Action

Given its significant role in the development of medications for the treatment of diverse ailments , it is likely to have a variety of effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

ethenyl-[4-[ethenyl(dimethyl)silyl]phenyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22Si2/c1-7-15(3,4)13-9-11-14(12-10-13)16(5,6)8-2/h7-12H,1-2H2,3-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNRSEGRGSDKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)C1=CC=C(C=C1)[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10313370 | |

| Record name | 1,4-BIS(VINYLDIMETHYLSILYL)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4519-17-9 | |

| Record name | 4519-17-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-BIS(VINYLDIMETHYLSILYL)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(dimethylvinylsilyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl n-[(benzyloxy)carbonyl]valyltyrosinate](/img/structure/B1582207.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1582218.png)